N-(3-chloro-2-methylphenyl)-2-(4-(4-ethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide
Description
N-(3-Chloro-2-methylphenyl)-2-(4-(4-ethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a synthetic triazoloquinoxaline derivative characterized by a complex heterocyclic scaffold. Its structure features:
- A triazolo[4,3-a]quinoxalin core with a ketone group at position 1.
- An N-(3-chloro-2-methylphenyl) substituent on the acetamide moiety.
- A 4-ethylphenoxy group at position 4 of the triazoloquinoxaline ring.
This compound belongs to a class of nitrogen-containing heterocycles explored for diverse bioactivities, including antimicrobial and anticancer properties.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[4-(4-ethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN5O3/c1-3-17-11-13-18(14-12-17)35-25-24-30-31(15-23(33)28-20-9-6-7-19(27)16(20)2)26(34)32(24)22-10-5-4-8-21(22)29-25/h4-14H,3,15H2,1-2H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVMZGKBLBPEHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=C(C(=CC=C5)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-2-methylphenyl)-2-(4-(4-ethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a complex organic compound belonging to the class of triazoloquinoxaline derivatives. This compound has garnered attention due to its potential pharmacological properties, particularly in the fields of antibacterial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 353.81 g/mol. Its structural complexity arises from the presence of multiple functional groups, including a chloro group and an ethoxy group, which may significantly influence its biological activity.
Key Structural Features
- Chloro Group : Often enhances electrophilicity.
- Ethoxy Group : May contribute to hydrophobic interactions.
- Triazole and Quinoxaline Moieties : Known for their diverse biological activities.
Anticancer Activity
Research indicates that triazoloquinoxaline derivatives exhibit promising anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific anticancer efficacy of this compound has yet to be extensively documented in peer-reviewed literature, but its structural analogs have demonstrated significant activity against tumor cells.
Antibacterial Activity
Similar compounds within the triazoloquinoxaline class have also shown antibacterial effects. They often target bacterial DNA synthesis or protein synthesis pathways. The potential for this compound to act against specific bacterial strains remains an area for further investigation.
The biological mechanisms through which this compound exerts its effects likely involve:
- Interaction with DNA : Triazoles can intercalate into DNA strands.
- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in cell proliferation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key structural analogs and their differentiating features:
(a) N-(4-Chlorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide ()
- Substituents: 4-Chlorophenyl group (vs. 3-chloro-2-methylphenyl in the target compound). Methyl group at position 1 of the triazoloquinoxaline core (absent in the target).
- The methyl group at position 1 could sterically hinder interactions with enzymatic targets .
(b) N-(3-Chlorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide ()
- Substituents :
- 3-Chlorophenyl group (vs. 3-chloro-2-methylphenyl in the target).
- Methyl group at position 1 (absent in the target).
(c) 2-[1-(4-Methylbenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]-N-(3-nitrophenyl)acetamide ()
- Substituents: 3-Nitrophenyl group (strong electron-withdrawing) vs. 3-chloro-2-methylphenyl. 4-Methylbenzoyl moiety on the quinoxaline core (distinct from the triazoloquinoxaline scaffold).
- Impact :
Data Tables and Comparative Analysis
Key Observations :
- 4-Ethylphenoxy in the target compound may enhance lipophilicity, improving membrane permeability relative to methyl or nitro groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
